2,5-Bis(aminomethyl)furan

Polymer Science Materials Engineering Bio-based Polymers

2,5-Bis(aminomethyl)furan (BAMF, also referred to as BAF), with CAS number 2213-51-6, is a primary diamine monomer featuring a furan ring substituted with aminomethyl groups at the 2 and 5 positions. As a bio-based platform chemical, it can be derived from biomass feedstocks like 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA).

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 2213-51-6
Cat. No. B021128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(aminomethyl)furan
CAS2213-51-6
SynonymsAminomethyl-5 Furfurylamine-2;  C-(5-Aminomethyl-furan-2-yl)-methylamine; 
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)CN)CN
InChIInChI=1S/C6H10N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2
InChIKeyVKLGKDZCKSMSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(aminomethyl)furan (CAS 2213-51-6): A Bio-Based Furanic Diamine for High-Performance Polymers


2,5-Bis(aminomethyl)furan (BAMF, also referred to as BAF), with CAS number 2213-51-6, is a primary diamine monomer featuring a furan ring substituted with aminomethyl groups at the 2 and 5 positions. As a bio-based platform chemical, it can be derived from biomass feedstocks like 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA) [1][2]. The compound is distinguished by its rigid, planar furan core and two primary amine groups, which enable its use as a building block for sustainable polyamides, polyureas, and polyurethanes [1][3].

Why 2,5-Bis(aminomethyl)furan Cannot Be Directly Substituted by Aliphatic or Aromatic Diamines in Polymer Synthesis


2,5-Bis(aminomethyl)furan (BAMF) is not interchangeable with other common diamines due to its unique furan ring. Unlike flexible aliphatic diamines (e.g., hexamethylenediamine) which lower glass transition temperatures (Tg), BAMF's rigid, planar furan structure increases polymer chain stiffness, resulting in significantly enhanced thermal stability and mechanical strength [1][2]. Compared to petroleum-based aromatic diamines, BAMF offers a renewable alternative without sacrificing performance, with polymers exhibiting Tgs up to 280 °C [1]. The electronic nature of the furan ring also alters reactivity and final polymer properties in ways distinct from both aliphatic and aromatic analogs, making simple substitution without reformulation likely to result in a loss of key material properties [1].

Quantitative Differentiation of 2,5-Bis(aminomethyl)furan Against Comparator Diamines


Superior Glass Transition Temperature (Tg) in Furan-Based Polyamides vs. Aliphatic Analogs

Polyamides synthesized with furan-based monomers, such as those derived from 2,5-bis(aminomethyl)furan (BAMF), demonstrate a significantly higher glass transition temperature (Tg) compared to their aliphatic diamine-based counterparts. This is a direct consequence of the rigid, planar furan ring which restricts polymer chain mobility. The class-level inference is supported by studies on furan polyamides showing a clear Tg increase relative to aliphatic analogs [1][2].

Polymer Science Materials Engineering Bio-based Polymers

High-Selectivity Synthesis of BAMF from DFF vs. Competing Polymerization Pathways

The synthesis of 2,5-bis(aminomethyl)furan (BAMF) is challenging due to its high susceptibility to polymerization. A novel strategy using Co/ZrO2 catalysts suppresses this unwanted polymerization, enabling the reductive amination of biomass-derived 2,5-diformylfuran (DFF) with an unprecedentedly high selectivity of 95% [1][2]. This is a direct head-to-head comparison against a process without this catalyst system, which would result in significantly lower yields due to the dominance of side reactions.

Green Chemistry Heterogeneous Catalysis Monomer Synthesis

Enhanced Thermal Stability and Mechanical Strength in BAMF-Containing Polyamides

A patent specifically describes polyamides synthesized using 2,5-bis(aminomethyl)furan (BAMF) as a primary diamine component as exhibiting excellent heat resistance and mechanical strength [1]. The patent claims a polyamide with a number-average molecular weight of 5,000 or higher, comprising 15-85 mol% BAMF in the diamine component, which demonstrates enhanced performance over conventional polyamides not containing this monomer [1].

Polymer Chemistry Materials Science Bio-based Plastics

High-Value Application Scenarios for 2,5-Bis(aminomethyl)furan Based on Differentiated Performance


High-Temperature Engineering Polyamides for Automotive and Electronics

The elevated glass transition temperature (up to 280 °C) imparted by furan units, as shown in class-level comparisons with aliphatic polyamides [1], makes 2,5-bis(aminomethyl)furan (BAMF) a prime candidate for synthesizing high-performance polyamides. These materials are well-suited for applications in automotive under-hood components (e.g., engine covers, air intake manifolds) and electronic device housings, where sustained exposure to high heat is a key design requirement.

Sustainable Polyurea and Polyurethane Coatings and Elastomers

The successful high-selectivity (95%) synthesis of BAMF from biomass-derived DFF [2] positions it as a cost-effective, renewable monomer. This enables the formulation of bio-based polyureas and polyurethanes for coatings, adhesives, and elastomers with reduced carbon footprint. These can be deployed in industries like construction, automotive, and textiles, where there is strong market pull for sustainable alternatives that do not compromise on mechanical performance.

High-Barrier Packaging Films Requiring Enhanced Gas and Moisture Resistance

Patent evidence indicates that polyamides incorporating BAMF exhibit excellent gas-barrier properties [3]. This makes them particularly attractive for advanced food and pharmaceutical packaging applications where extending shelf life and protecting sensitive contents from oxygen or moisture is paramount. The bio-based origin of BAMF also aligns with the sustainability goals of major consumer goods companies.

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